methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that features a benzofuran moiety.
Preparation Methods
The synthesis of methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur due to the presence of the benzofuran ring, which is rich in π-electrons.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Benzofuran derivatives have shown potential in antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran moiety can bind to various receptors, influencing biological pathways and exerting its effects . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen and 8-methoxypsoralen. These compounds share the benzofuran core but differ in their functional groups, leading to variations in their biological activities and applications
Properties
IUPAC Name |
methyl 4-methyl-3-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-8-9-13(19(22)23-3)10-15(11)20-18(21)17-12(2)14-6-4-5-7-16(14)24-17/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHDPJUHEZLZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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